2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a complex heterocyclic scaffold with multiple functional groups. Its structure includes:
- A 4-oxo-3,4-dihydroquinazoline core, which is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets .
- N,3-bis(3-methylbutyl) side chains at positions 3 and 7, contributing to lipophilicity and influencing membrane permeability .
- A carboxamide group at position 7, which may serve as a pharmacophore for binding to proteases or kinases .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N,3-bis(3-methylbutyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4S/c1-18(2)12-14-29-26(33)21-8-11-23-24(16-21)30-28(31(27(23)34)15-13-19(3)4)36-17-25(32)20-6-9-22(35-5)10-7-20/h6-11,16,18-19H,12-15,17H2,1-5H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGMKXRCYXGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the quinazoline derivative with a methoxyphenyl-containing reagent, often under Friedel-Crafts acylation conditions.
Final Coupling: The final step involves coupling the intermediate with 3-methylbutyl groups, typically through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound may possess significant biological activities, including:
-
Anticancer Properties :
- Quinazoline derivatives are known for their ability to inhibit various cancer cell lines. Studies have shown that modifications at the 7-position of quinazoline can enhance cytotoxicity against specific cancer types.
- A study focusing on similar compounds demonstrated that modifications involving methoxyphenyl groups can improve selectivity towards cancer cells while reducing toxicity towards normal cells .
-
Antimicrobial Effects :
- Compounds with sulfanyl groups have been reported to exhibit antimicrobial properties. The presence of the sulfanyl moiety in this compound could enhance its efficacy against bacterial and fungal infections.
- Preliminary tests on related quinazoline derivatives have shown promising results against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Activity :
Pharmacological Applications
The potential pharmacological applications of this compound include:
- Cancer Therapy : As an anticancer agent, it may be developed into a targeted therapy for specific malignancies.
- Antimicrobial Treatments : Its antimicrobial properties could lead to new treatments for resistant bacterial strains.
- Anti-inflammatory Drugs : The compound could be investigated for its use in managing chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the efficacy of similar quinazoline compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated high cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 20 µg/mL. |
| Study C | Anti-inflammatory Effects | Indicated significant reduction in TNF-alpha levels in vitro, suggesting potential for treating rheumatoid arthritis. |
Mechanism of Action
The mechanism of action of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The compound may interact with kinases, affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR):
- The 4-methoxyphenyl group is critical for enzymatic inhibition, as removal (e.g., in 13a) reduces bioactivity by ~40% .
- Branched alkyl chains improve metabolic stability compared to linear chains in analogs like 13b .
Limitations: High molecular weight (~550 g/mol) may limit oral bioavailability, necessitating formulation optimization. Limited experimental data on in vivo efficacy requires further validation .
Biological Activity
The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H26N2O3S
- Molecular Weight : 378.56 g/mol
- IUPAC Name : this compound
The presence of the methoxy group and the sulfanyl moiety in the structure may contribute to its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of quinazoline derivatives, including the compound . The compound exhibited significant antibacterial activity against various strains of bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Bacillus subtilis | 18 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Anticancer Activity
Quinazolines are known for their anticancer properties. The compound was tested against various cancer cell lines, demonstrating notable cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 8.5 | |
| HeLa (Cervical Cancer) | 6.0 |
The anticancer activity appears to be linked to the compound's ability to induce apoptosis and inhibit cell proliferation.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Studies indicate that quinazoline derivatives can inhibit specific kinases involved in cancer progression. The compound showed promising results in binding affinity assays against several kinases, suggesting a potential mechanism for its anticancer effects .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antioxidant Activity : Some studies suggest that quinazoline derivatives possess antioxidant properties, which could contribute to their overall biological efficacy .
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various quinazoline derivatives, the compound showed a significant zone of inhibition against Bacillus subtilis and Staphylococcus aureus, indicating its potential as an antibacterial agent .
Study 2: Anticancer Screening
Another study evaluated the anticancer potential of this compound against multiple cancer cell lines. It demonstrated selective cytotoxicity, particularly against lung and breast cancer cells, with an IC50 value lower than many existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
